molecular formula C22H23N3O3 B2871853 5-(Azepan-1-yl)-2-(5-((m-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile CAS No. 931318-03-5

5-(Azepan-1-yl)-2-(5-((m-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile

Cat. No. B2871853
CAS RN: 931318-03-5
M. Wt: 377.444
InChI Key: GVIOCZSDKINFPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Azepan-1-yl)-2-(5-((m-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile, also known as AZD-8055, is a small molecule inhibitor of the mammalian target of rapamycin (mTOR). It has been extensively studied for its potential therapeutic applications in the treatment of cancer, metabolic disorders, and neurological diseases.

Scientific Research Applications

Therapeutic Potential in Drug Development

Oxadiazole and furadiazole derivatives, like 5-(Azepan-1-yl)-2-(5-((m-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile, are significant in pharmaceutical research due to their broad range of chemical and biological properties. These compounds, particularly 1,3,4-oxadiazoles, are crucial in new drug development for their varied biological activities, including antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activities. Notably, several commercially available drugs with oxadiazole rings, such as Furamizole and Raltegravir, demonstrate strong antibacterial and antiviral effects, respectively (Siwach & Verma, 2020).

Role in Synthesis of Energetic Materials

The synthesis of 3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, a compound related to the family of 5-(Azepan-1-yl)-2-(5-((m-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile, is notable for its application in the creation of insensitive energetic materials. These materials, incorporating 1,2,5- and 1,2,4-oxadiazole rings, demonstrate moderate thermal stabilities and insensitivity towards impact and friction, making them potential candidates for safer energetic materials compared to traditional compounds like TNT (Yu et al., 2017).

Synthesis of Azo Dyes and Their Biological Activities

Compounds in this category have been utilized in synthesizing azo dyes, demonstrating significant antimicrobial and antimycobacterial activities. These azo dyes also show efficiency in cleaving supercoiled pBR322 DNA, indicating potential applications in genetic research and biotechnology. The in silico molecular docking studies of these compounds suggest strong binding affinities, highlighting their potential in targeted drug delivery or as molecular probes (Ravi et al., 2020).

Applications in Neuropharmacology

Isoxazoline derivatives, similar in structure to 5-(Azepan-1-yl)-2-(5-((m-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile, have been synthesized and evaluated for their antidepressant and anti-anxiety properties. These compounds, particularly those with a 4,5-dihydro-1,2-oxazole structure, have shown promising results in models of depression and anxiety, indicating their potential use in neuropharmacological applications (Kumar, 2013).

properties

IUPAC Name

5-(azepan-1-yl)-2-[5-[(3-methylphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-16-7-6-8-17(13-16)26-15-18-9-10-20(27-18)21-24-19(14-23)22(28-21)25-11-4-2-3-5-12-25/h6-10,13H,2-5,11-12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVIOCZSDKINFPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC2=CC=C(O2)C3=NC(=C(O3)N4CCCCCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.